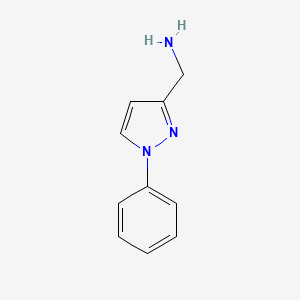
(1-phenyl-1H-pyrazol-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1-Phenyl-1H-pyrazol-3-yl)methanamine” is a chemical compound with the molecular weight of 209.68 . It is also known as “this compound hydrochloride” and has the InChI code "1S/C10H11N3.ClH/c11-8-9-6-7-13 (12-9)10-4-2-1-3-5-10;/h1-7H,8,11H2;1H" .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code "1S/C10H11N3.ClH/c11-8-9-6-7-13 (12-9)10-4-2-1-3-5-10;/h1-7H,8,11H2;1H" . This indicates that the compound consists of a phenyl group attached to a pyrazol-3-yl group with a methanamine moiety.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 209.68 and an InChI code of "1S/C10H11N3.ClH/c11-8-9-6-7-13 (12-9)10-4-2-1-3-5-10;/h1-7H,8,11H2;1H" .Scientific Research Applications
Applications in Alzheimer's Disease Treatment
(1-phenyl-1H-pyrazol-3-yl)methanamine derivatives have shown promising results in the treatment of Alzheimer's disease. These derivatives, specifically synthesized as 3-Aryl-1-phenyl-1H-pyrazole, were tested for their inhibitory properties against acetylcholinesterase (AChE) and monoamine oxidase (MAO), enzymes implicated in the progression of Alzheimer's. The compounds demonstrated notable AChE and selective MAO-B inhibitory activities, with certain derivatives like N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) benzenamine and N-((4-fluorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) methanamine exhibiting potent inhibitory effects. This suggests the potential of these compounds in developing treatments for neurodegenerative diseases like Alzheimer's (Kumar et al., 2013).
Antimicrobial Properties
Several studies have explored the antimicrobial properties of this compound derivatives. Compounds synthesized from 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine exhibited a range of antibacterial and antifungal activities. The efficacy of these compounds varied, indicating the potential for specific derivatives to be used as antimicrobial agents in various medical applications (Visagaperumal et al., 2010). Moreover, a series of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones was synthesized and showed significant antimicrobial activity, comparable with standard drugs like ciprofloxacin and fluconazole. The presence of a methoxy group in these compounds was linked to higher antimicrobial efficacy (Kumar et al., 2012).
Safety and Hazards
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by (1-phenyl-1H-pyrazol-3-yl)methanamine are currently unknown. Pyrazole derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects Therefore, it is possible that this compound could affect multiple biochemical pathways
Pharmacokinetics
The compound is a solid at room temperature and is stable under inert atmosphere . These properties suggest that it could be administered orally, but its bioavailability and metabolic stability remain to be determined.
properties
IUPAC Name |
(1-phenylpyrazol-3-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c11-8-9-6-7-13(12-9)10-4-2-1-3-5-10/h1-7H,8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHPGUCJGZFJPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=N2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1034024-59-3 |
Source


|
| Record name | (1-phenyl-1H-pyrazol-3-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




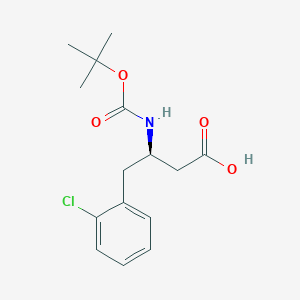
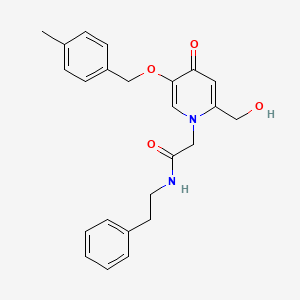
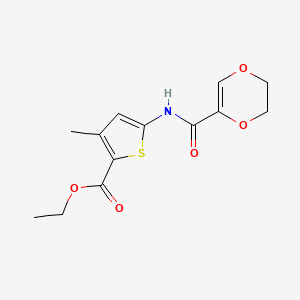
![N-(2,4-difluorophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2456567.png)
![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2456569.png)
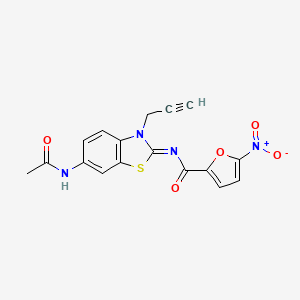
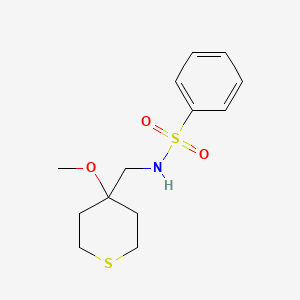

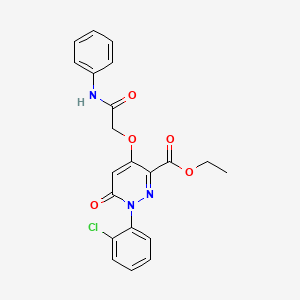
![4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-phenethylbenzamide](/img/no-structure.png)
![(2Z)-7-hydroxy-N-(1,3-thiazol-2-yl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2456582.png)